Enzymatic Activity: D,L-erythro-PDMP Protects GlcCer Synthase from Degradation, a Mechanism Distinct from D-threo-PDMP Inhibition
Unlike D-threo-PDMP which directly inhibits glucosylceramide (GlcCer) synthase, D,L-erythro-PDMP induces a marked increase in the enzyme's specific activity by protecting it from degradation. In MDCK cells treated with 40 μM D,L-erythro-PDMP for 24 hours, glucosyltransferase specific activity increased to 14.6 nmol/h per mg protein [1]. This is a 3.0-fold increase over the basal activity of 4.8 nmol/h per mg protein reported in control MDCK cells in the same study [1]. Furthermore, D,L-erythro-PDMP (40 μM, 6 h) protects the synthase from cycloheximide-induced loss, confirming its unique stabilizing effect [1]. In contrast, D-threo-PDMP acts as a direct inhibitor with an IC50 of 5 μM [2].
| Evidence Dimension | Glucosylceramide Synthase Specific Activity |
|---|---|
| Target Compound Data | 14.6 nmol/h per mg protein |
| Comparator Or Baseline | Basal control: 4.8 nmol/h per mg protein |
| Quantified Difference | +9.8 nmol/h per mg protein (3.0-fold increase) |
| Conditions | MDCK cells, 40 μM D,L-erythro-PDMP, 24 h treatment |
Why This Matters
This data proves D,L-erythro-PDMP is not a direct inhibitor like D-threo-PDMP; it is a tool for studying the post-translational regulation of GlcCer synthase.
- [1] Abe A, et al. Induction of glucosylceramide synthase by synthase inhibitors and ceramide. Biochim Biophys Acta. 1996;1299(3):333-41. View Source
- [2] Nishihara S, Angata K, Aoki-Kinoshita KF, et al., editors. Glycoscience Protocols (GlycoPODv2) [Internet]. Saitama (JP): Japan Consortium for Glycobiology and Glycotechnology; 2021-. Inhibitors of glucosylceramide synthase. View Source
